4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine
Description
Crystallographic Analysis and Molecular Geometry
The molecular architecture of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine exhibits distinctive geometric parameters that reflect the influence of its heterocyclic fusion and substituent positioning. Structural analysis of related pyrazolo[4,3-c]pyridine derivatives provides insight into the fundamental geometric characteristics of this compound class. The pyrazolopyridine core demonstrates a planar arrangement with bond lengths consistent with aromatic character, where carbon-nitrogen bonds typically range from 1.334 to 1.335 Angstroms based on analogous structures. The nitrogen-nitrogen bond within the pyrazole ring exhibits characteristic dimensions of approximately 1.345 to 1.346 Angstroms, indicating substantial double-bond character.
Crystallographic studies of structurally related compounds reveal that the fused ring system adopts specific angular relationships that influence overall molecular geometry. The pyrazole ring demonstrates typical five-membered aromatic characteristics, with internal angles constrained by the heterocyclic fusion. The chlorine substitution at position 4 introduces significant electronic effects that modify the electron density distribution throughout the aromatic system. Molecular orbital calculations suggest that the chlorine atom, being an electron-withdrawing group, creates localized changes in charge distribution that affect intermolecular interactions.
The isobutyl substituent at position 3 introduces conformational flexibility that contrasts with the rigid aromatic core structure. Nuclear magnetic resonance spectroscopy data from related compounds indicates that methyl groups typically appear at chemical shifts between 2.5 and 3.0 parts per million, while aromatic protons resonate between 7.5 and 8.6 parts per million. These spectroscopic signatures provide confirmation of the proposed structural assignments and validate the geometric arrangements predicted by crystallographic analysis.
Three-dimensional structural modeling reveals that the isobutyl group adopts preferential conformations that minimize steric hindrance with the chlorine substituent. The branched alkyl chain exhibits rotational freedom around the carbon-carbon bond connecting it to the pyrazole ring, creating multiple conformational states accessible at room temperature. Computational analysis suggests that the most stable conformations position the isobutyl group to avoid unfavorable interactions with the pyridine nitrogen lone pair.
Properties
IUPAC Name |
4-chloro-1-methyl-3-(2-methylpropyl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c1-7(2)6-8-10-9(15(3)14-8)4-5-13-11(10)12/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLGCGNBKUQSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C2=C1C(=NC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670504 | |
| Record name | 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-16-3 | |
| Record name | 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[4,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Pyrazole and Pyridine Precursors
The most widely documented method involves the cyclization of 4-chloro-3-isobutyl-1-methyl-1H-pyrazole with a pyridine derivative. This reaction is typically conducted in dimethylformamide (DMF) using potassium carbonate () as a base at elevated temperatures (90–120°C). The mechanism proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the electrophilic carbon adjacent to the chlorine atom, facilitating ring closure.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | (2 equiv) |
| Temperature | 90–120°C |
| Reaction Time | 4–6 hours |
| Yield | 70–85% |
The use of DMF ensures solubility of intermediates, while deprotonates the pyrazole nitrogen, enhancing nucleophilicity. Industrial adaptations employ continuous flow reactors to improve heat transfer and reduce reaction times to 2–3 hours, achieving yields >80%.
Q-Tube-Assisted Green Synthesis
A novel approach inspired by green chemistry principles utilizes a Q-tube reactor for cyclocondensation. This method substitutes traditional solvents with acetic acid and employs ammonium acetate () as a catalyst under high-pressure conditions (170°C, 45 minutes). While originally developed for thiochromeno[4,3-b]pyridines, the protocol is adaptable to pyrazolo[4,3-c]pyridines by modifying starting materials.
Advantages Over Conventional Methods:
-
Reduced Solvent Waste: Acetic acid serves as both solvent and proton donor.
-
Energy Efficiency: Shorter reaction times (45 minutes vs. 4–6 hours).
-
Higher Purity: Minimal byproducts due to controlled pressure.
Preliminary trials report yields of 75–80%, with scalability pending further optimization.
Functionalization of Preformed Pyrazolo[4,3-c]Pyridine Cores
An alternative strategy involves post-synthetic modification of a preassembled pyrazolo[4,3-c]pyridine skeleton. For example, chlorination at position 4 is achieved using phosphorus oxychloride () under reflux, followed by alkylation with isobutyl bromide () in the presence of sodium hydride ().
Stepwise Procedure:
-
Chlorination:
, 110°C, 3 hours (90% yield). -
Alkylation:
, , tetrahydrofuran (THF), 0°C to room temperature, 12 hours (65–70% yield).
This method offers flexibility in introducing substituents but requires stringent temperature control to prevent side reactions.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Flow Rate | 10 mL/min |
| Residence Time | 30 minutes |
| Temperature | 100°C |
| Catalyst | (1.5 equiv) |
Automated systems enable real-time monitoring of pH and temperature, reducing human error and improving yield consistency (82–85%).
Purification and Characterization
Crude products are purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[4,3-c]pyridine oxides.
Reduction: Formation of reduced pyrazolo[4,3-c]pyridine derivatives.
Substitution: Formation of substituted pyrazolo[4,3-c]pyridine derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit promising anticancer properties. Compounds similar to 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that modifications to the pyrazolo structure can enhance cytotoxicity against specific cancer cell lines, suggesting a pathway for drug development targeting cancer treatment .
2. Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibition studies are crucial for drug design, particularly in developing treatments for diseases such as diabetes and obesity. The structural characteristics of this compound allow it to interact effectively with enzyme active sites, leading to competitive inhibition .
Material Science Applications
1. Polymer Chemistry
The compound's unique properties make it a candidate for use in polymer synthesis. Research has explored its role as a building block in creating novel polymers with enhanced mechanical properties and thermal stability. The incorporation of pyrazolo derivatives into polymer matrices has shown potential in developing materials for various industrial applications .
2. Photonic Applications
Emerging studies suggest that compounds like this compound can be utilized in photonic devices due to their ability to absorb specific wavelengths of light and facilitate energy transfer processes. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Halogenated Derivatives
- 4-Chloro-3-Iodo-1H-Pyrazolo[4,3-c]Pyridine (CAS 1186647-69-7) : The iodine substituent enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery. However, its bulkiness may reduce cell permeability compared to the chloro-isobutyl-methyl analog .
- 4,6-Dichloro-3-Methyl-1H-Pyrazolo[4,3-c]Pyridine (CAS 120422-90-4): Dual chlorine atoms increase metabolic stability but may lower solubility.
Alkyl-Substituted Derivatives
- 1-Methyl-1H-Pyrazolo[4,3-c]Pyridin-3-Amine Hydrochloride : The amine group at position 3 enables hydrogen bonding with biological targets, such as enzymes or receptors. However, the lack of a chloro or isobutyl substituent diminishes its antiproliferative activity compared to halogenated analogs .
- 3-Bromo-1H-Pyrazolo[4,3-c]Pyridine (CAS 633328-88-8) : Bromine’s polarizability enhances binding to hydrophobic pockets in proteins, but its larger atomic radius may sterically hinder interactions compared to chlorine .
Fused-Ring Systems
- VU0418506 (Pyrazolo[4,3-b]Pyridine Derivative) : The [4,3-b] fusion alters the spatial orientation of substituents, enabling selective modulation of metabotropic glutamate receptor 4 (mGlu4). In contrast, the [4,3-c] fusion in the target compound may favor interactions with different biological targets, such as kinases or PARP enzymes .
Key Differentiators of 4-Chloro-3-Isobutyl-1-Methyl-1H-Pyrazolo[4,3-c]Pyridine
Metabolic Stability : The chlorine atom at position 4 reduces oxidative metabolism, extending half-life in vivo .
Versatility in Derivatization : The 3-isobutyl and 4-chloro positions serve as handles for further functionalization via cross-coupling or nucleophilic substitution .
Biological Activity
4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with potential biological activities that have attracted attention in medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
- Molecular Formula : C11H14ClN3
- CAS Number : 1207175-16-3
- Molecular Weight : 223.70 g/mol
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes reacting 4-chloro-3-isobutyl-1-methyl-1H-pyrazole with a pyridine derivative in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives, including this compound. These compounds have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, compounds derived from this class have demonstrated significant antiproliferative activity through mechanisms involving apoptosis induction and microtubule destabilization .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have reported that it exhibits significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammation pathways. The IC50 values for COX-2 inhibition have been reported in the range of 0.02–0.04 μM, indicating potent anti-inflammatory effects comparable to established drugs like diclofenac .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer proliferation and inflammation.
- Apoptosis Induction : It promotes programmed cell death in cancer cells by enhancing caspase activity.
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, which is crucial for cell division and growth.
Case Studies and Research Findings
Q & A
Q. Table 1. Comparative Reactivity of Pyrazolo[4,3-c]Pyridine Derivatives
| Substituent Position | Reaction Yield (%) | Preferred Solvent | Key Reference |
|---|---|---|---|
| 4-Chloro, 3-Isobutyl | 68–72 | DMF | |
| 6-Chloro, 3-Methyl | 82–85 | DMAc | |
| 7-Bromo, 3-Phenyl | 55–60 | Toluene |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
